Ammonium chlorate
Description
Contextual Significance in Energetic Materials Science
In the field of energetic materials science, which encompasses the study of explosives, propellants, and pyrotechnics, ammonium (B1175870) chlorate (B79027) is recognized as a potent oxidizing agent. wikipedia.org Its chemical structure brings together fuel (the hydrogen atoms in the ammonium ion) and an oxidizer (the oxygen atoms in the chlorate ion) within the same molecule. This composition gives it a high energy potential, historically leading to experimental use in pyrotechnic and explosive formulations. webqc.org
However, the very characteristic that makes it energetically potent—the intimate combination of a reducer and an oxidizer—also renders it exceptionally unstable. study.com Ammonium chlorate can decompose spontaneously and sometimes violently at room temperature. sciencemadness.orgstudy.com It is highly sensitive to friction, shock, and heat, making its practical application unfeasible and its storage and handling perilous. sciencemadness.orgsoftschools.com Consequently, it has no significant commercial use and is not sold by chemical suppliers. webqc.orgsciencemadness.org
The compound serves more as a chemical curiosity and a model for studying redox instability rather than as a practical industrial material. webqc.org Its properties are often compared to the far more stable and widely used ammonium perchlorate (B79767) (NH₄ClO₄), which is a key component in solid rocket propellants. nih.govpsu.edu The addition of one more oxygen atom in the perchlorate anion significantly increases its stability compared to the chlorate anion, illustrating a critical structure-property relationship in energetic materials.
| Property | This compound (NH₄ClO₃) | Ammonium Perchlorate (NH₄ClO₄) |
|---|---|---|
| Molar Mass | 101.49 g/mol softschools.com | 117.49 g/mol |
| Appearance | Colorless needles or white solid wikipedia.orgwebqc.org | Colorless or white solid wikipedia.org |
| Density | 2.42 g/cm³ webqc.org | 1.95 g/cm³ nih.gov |
| Decomposition Temperature | ~102 °C wikipedia.orgsciencemadness.org | ~200 °C (decomposes before melting) wikipedia.org |
| Stability | Extremely unstable; can decompose violently at room temperature sciencemadness.org | Stable at room temperature; decomposes upon heating wikipedia.org |
| Primary Use | None (due to instability); research interest only webqc.org | Solid rocket propellant oxidizer nih.govwikipedia.org |
Challenges and Methodological Considerations for Unstable Chemical Compounds
The study of highly unstable compounds like this compound presents significant methodological challenges. The primary difficulty is the compound's tendency to decompose unpredictably, which prohibits its isolation and storage as a pure, solid substance. wikipedia.orgsciencemadness.org Researchers must therefore work with it only in freshly prepared solutions and avoid crystallization. wikipedia.org
Synthesis and Handling: this compound is typically synthesized in solution via a double displacement reaction. Common methods include reacting ammonium sulfate (B86663) with barium chlorate, or ammonium nitrate (B79036) with sodium chlorate. wikipedia.orgsciencemadness.org In the former method, the insoluble barium sulfate precipitate is filtered off, leaving an aqueous solution of this compound. softschools.comacs.org Due to the hazards, these preparations are conducted on a small scale for immediate use.
Decomposition Analysis: The decomposition of this compound is complex and can proceed through multiple pathways depending on the conditions. Research indicates that upon heating, it decomposes to produce a variety of gases, including nitrogen, chlorine, oxygen, and water. wikipedia.orgstudy.com Other identified products from thermal decomposition studies include ammonia (B1221849), chlorine dioxide, and ammonium nitrate. acs.org The reaction is highly exothermic. webqc.org
Given the impossibility of handling the solid material safely, advanced analytical techniques are required to study its properties and decomposition kinetics. Methods such as mass spectrometry and matrix-isolation infrared spectroscopy have been employed to analyze the decomposition products under controlled conditions, typically by gently heating a sample and analyzing the evolved gases. acs.org These studies help elucidate the reaction mechanisms and identify the various chemical species formed during the rapid breakdown of the compound. acs.org
| Decomposition Pathway/Condition | Major Identified Products | Reference |
|---|---|---|
| General Heating (~102 °C) | Nitrogen (N₂), Chlorine (Cl₂), Oxygen (O₂), Water (H₂O) | wikipedia.orgstudy.com |
| Thermal Decomposition (75-120 °C) | Ammonia (NH₃), Chlorine dioxide (ClO₂) | acs.org |
| Alternate Thermal Decomposition Pathway | Nitrogen (N₂), Water (H₂O), Chlorine (Cl₂), Ammonium nitrate (NH₄NO₃) | acs.org |
| Spontaneous Decomposition | Ammonia (NH₃), Chloric acid (HClO₃) | study.com |
Structure
2D Structure
Properties
CAS No. |
10192-29-7 |
|---|---|
Molecular Formula |
ClH4NO3 |
Molecular Weight |
101.49 g/mol |
IUPAC Name |
azane;chloric acid |
InChI |
InChI=1S/ClHO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3 |
InChI Key |
KHPLPBHMTCTCHA-UHFFFAOYSA-N |
SMILES |
[NH4+].[O-]Cl(=O)=O |
Canonical SMILES |
N.OCl(=O)=O |
Other CAS No. |
10192-29-7 |
Pictograms |
Irritant |
Related CAS |
10326-21-3 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering for Ammonium Chlorate
Chemical Precipitation and Metathesis Routes
Chemical precipitation, a common technique in inorganic synthesis, leverages the differential solubility of salts to isolate a desired product. This is often achieved through metathesis or double displacement reactions, where ions from two soluble salts exchange to form a less soluble product that precipitates out of the solution.
Investigation of Ammonium (B1175870) Nitrate (B79036) and Sodium Chlorate (B79027) Reaction Systems
A frequently employed method for synthesizing ammonium chlorate involves the reaction between ammonium nitrate (NH₄NO₃) and sodium chlorate (NaClO₃). wikipedia.orgsciencemadness.orgsciencemadness.org This approach is predicated on the lower solubility of this compound compared to the reactants and the sodium nitrate (NaNO₃) byproduct, particularly at reduced temperatures. sciencemadness.orgsciencemadness.org
The reaction proceeds according to the following equation:
NH₄NO₃(aq) + NaClO₃(aq) ⇌ NH₄ClO₃(s) + NaNO₃(aq)
To maximize the yield of this compound, the reaction is typically carried out in a concentrated aqueous solution. sciencemadness.orgsciencemadness.org For instance, a boiling hot solution containing stoichiometric amounts of ammonium nitrate and sodium chlorate can be prepared and then cooled to a low temperature (e.g., -3°C) to induce the crystallization of this compound. sciencemadness.org The resulting crystals can then be separated by filtration. sciencemadness.org It has been noted that the product from this method may be contaminated with sodium ions, necessitating recrystallization, potentially with alcohol, to achieve higher purity. sciencemadness.org
| Reactant 1 | Mass of Reactant 1 (g) | Reactant 2 | Mass of Reactant 2 (g) | Solvent (H₂O) Volume (ml) | Reaction Temperature | Crystallization Temperature | Yield (g) | Reference |
|---|---|---|---|---|---|---|---|---|
| Ammonium Nitrate (NH₄NO₃) | 13 | Sodium Chlorate (NaClO₃) | 7.7 | 12.5 | Boiling | -3°C | 6.57 | sciencemadness.org |
Analysis of Alkaline Earth Metal Chlorates and Ammonium Salts Reaction Pathways
Another viable synthetic route to this compound involves the reaction of alkaline earth metal chlorates, such as barium, strontium, or calcium chlorates, with ammonium salts like ammonium carbonate or ammonium sulfate (B86663). wikipedia.orgsciencemadness.orgdbpedia.org This method relies on the precipitation of the insoluble alkaline earth metal carbonate or sulfate, leaving this compound in the solution. sciencemadness.orgdbpedia.orgsoftschools.com
For example, the reaction between barium chlorate (Ba(ClO₃)₂) and ammonium sulfate ((NH₄)₂SO₄) yields a precipitate of barium sulfate (BaSO₄), a highly insoluble salt, and an aqueous solution of this compound. wikipedia.orgassignmentpoint.com
Ba(ClO₃)₂(aq) + (NH₄)₂SO₄(aq) → 2NH₄ClO₃(aq) + BaSO₄(s)
Similarly, calcium chlorate (Ca(ClO₃)₂) can be reacted with ammonium sulfate to produce this compound and insoluble calcium sulfate (CaSO₄). softschools.com The solid precipitate can be easily removed by filtration, providing a relatively pure solution of this compound. softschools.comassignmentpoint.com
Study of Potassium Chlorate and Ammonium Bitartrate (B1229483) Reaction Dynamics
A less common but effective method for producing this compound is the reaction between potassium chlorate (KClO₃) and ammonium bitartrate ((NH₄)HC₄H₄O₆). wikipedia.orgdbpedia.org This double displacement reaction is facilitated by preparing warm solutions of the reactants. wikipedia.orgdbpedia.org Ammonium bitartrate can be synthesized by reacting aqueous ammonia (B1221849) with an excess of tartaric acid. wikipedia.orgdbpedia.org The subsequent reaction results in the precipitation of this compound. wikipedia.orgdbpedia.org
Acid-Base Neutralization Syntheses
The direct neutralization of an acid with a base is a fundamental and clean method for salt synthesis. In the context of this compound, this involves the reaction of chloric acid with a suitable base.
Exploration of Chloric Acid Neutralization with Ammonia and Ammonium Carbonate
This compound can be synthesized by neutralizing chloric acid (HClO₃) with either ammonia (NH₃) or ammonium carbonate ((NH₄)₂CO₃). wikipedia.orgsciencemadness.orgdbpedia.org These reactions are straightforward acid-base neutralizations that yield this compound and water, or in the case of ammonium carbonate, also carbon dioxide.
The reaction with ammonia is represented as:
HClO₃(aq) + NH₃(aq) → NH₄ClO₃(aq)
This method provides a direct route to an aqueous solution of this compound. softschools.comassignmentpoint.com Similarly, reacting chloric acid with ammonium carbonate also produces this compound in solution. wikipedia.orgsciencemadness.orgdbpedia.org
Novel and Alternative Synthetic Approaches
Research into the synthesis of chlorate salts has also explored alternative methods. One such approach involves the reaction of ammonium bicarbonate with sodium chlorate to produce an aqueous solution of this compound and a precipitate of sodium bicarbonate. google.comgoogle.com This method has been described in the context of producing various metal chlorates, where the in-situ generated this compound solution is used as a reactant. google.comgoogle.com
Another patented method describes the production of chlorate salts by reacting a metal carbonate or bicarbonate with this compound. google.com While the primary focus is on the synthesis of other metal chlorates, the process highlights the utility of this compound as an intermediate. The this compound itself can be prepared through the double decomposition of ammonium sulfate and barium chlorate. google.com
Furthermore, the addition of chlorine dioxide to an aqueous solution of ammonia has been reported as a method to produce this compound. sciencemadness.org
| Synthetic Method | Reactants | Key Features | References |
|---|---|---|---|
| Chemical Precipitation (Metathesis) | Ammonium Nitrate and Sodium Chlorate | Relies on differential solubility at low temperatures. | wikipedia.org, sciencemadness.org, sciencemadness.org |
| Chemical Precipitation (Metathesis) | Barium/Strontium/Calcium Chlorate and Ammonium Carbonate/Sulfate | Forms an insoluble alkaline earth metal salt precipitate. | wikipedia.org, dbpedia.org, sciencemadness.org |
| Chemical Precipitation (Metathesis) | Potassium Chlorate and Ammonium Bitartrate | Double displacement reaction in warm solutions. | wikipedia.org, dbpedia.org |
| Acid-Base Neutralization | Chloric Acid and Ammonia/Ammonium Carbonate | Direct and clean synthesis route. | wikipedia.org, dbpedia.org, sciencemadness.org |
| Alternative Approach | Ammonium Bicarbonate and Sodium Chlorate | Forms a precipitate of sodium bicarbonate. | google.com, google.com |
| Alternative Approach | Chlorine Dioxide and Aqueous Ammonia | Direct reaction to form this compound. | sciencemadness.org |
Reactions Involving Chlorine Dioxide and Aqueous Ammonia
One of the documented methods for the synthesis of this compound involves the reaction of chlorine dioxide (ClO₂) with aqueous ammonia (NH₃). This reaction leverages the dissolution of gaseous chlorine dioxide into an aqueous ammonia solution to yield this compound. sciencemadness.org
The fundamental chemical equation for this reaction is: 2ClO₂ + 2NH₃ + H₂O → NH₄ClO₃ + NH₄ClO₂
This equation illustrates that the reaction not only produces the desired this compound but also ammonium chlorite (B76162) (NH₄ClO₂) as a primary byproduct. The formation of ammonium chlorite is a significant consideration in the process, as it can impact the purity of the final product and may require subsequent separation steps.
The reaction mechanism is understood to proceed through the disproportionation of chlorine dioxide in the aqueous ammonia solution. The engineering of this reaction requires careful management of several parameters to optimize the yield of this compound while ensuring safe operation. Key considerations include the temperature of the reaction mixture, the concentration of the aqueous ammonia, and the rate of introduction of chlorine dioxide gas. Given the highly exothermic nature of the reaction and the instability of both the reactant (chlorine dioxide) and the product (this compound), maintaining a low and consistent temperature is critical to prevent uncontrolled decomposition.
Detailed kinetic studies and yield optimization data for this specific synthesis route are not extensively available in publicly accessible literature, largely due to the hazardous nature of this compound, which precludes its large-scale industrial production and widespread use. sciencemadness.org
Purity Control and Contaminant Mitigation in this compound Synthesis
Ensuring the purity of this compound is paramount, as the presence of impurities can further increase its instability. Contaminants can originate from side reactions during synthesis or from unreacted starting materials.
Optimization of Recrystallization Techniques for Enhanced Purity
Recrystallization is a standard technique for the purification of solid chemical compounds. youtube.com This method relies on the principle that the solubility of a compound in a solvent changes with temperature. For this compound, recrystallization can be employed to separate it from byproducts and other impurities.
The process of optimizing recrystallization for enhanced purity involves several key steps:
Solvent Selection : An ideal solvent for the recrystallization of this compound should dissolve the compound readily at higher temperatures but have limited solubility at lower temperatures. Furthermore, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. Based on available solubility data, water is a suitable primary solvent for this compound. sciencemadness.orgwikipedia.org The use of a mixed-solvent system, such as water and ethanol (B145695), can also be effective. This compound is soluble in dilute aqueous alcohol but insoluble in strong alcohol. wikipedia.org This property can be exploited by using ethanol as an anti-solvent, where its addition to a concentrated aqueous solution of this compound would cause the this compound to precipitate while impurities remain in solution.
Fractional Crystallization : This technique is particularly useful when dealing with impurities that have different solubility profiles from the desired compound. phasediagram.dkyoutube.com The process involves dissolving the impure this compound in a minimum amount of hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the this compound will crystallize out of the solution first, assuming it is less soluble than the impurities at lower temperatures. The crystals can then be separated by filtration. This process can be repeated to achieve higher levels of purity.
Control of Cooling Rate : The rate at which the solution is cooled significantly impacts the size and purity of the resulting crystals. Slow cooling generally promotes the formation of larger, purer crystals, as it allows for the selective incorporation of this compound molecules into the crystal lattice while excluding impurities. Rapid cooling, on the other hand, can lead to the formation of smaller, less pure crystals that may trap impurities.
Washing : After the crystals have been separated from the mother liquor by filtration, they should be washed with a small amount of cold solvent to remove any remaining impurities adhering to the crystal surfaces.
Due to the hazardous nature of this compound, any purification process, including recrystallization, should be conducted with extreme caution and on a small scale in a controlled laboratory environment. The instability of the compound means that it should not be allowed to crystallize in large quantities and should be used immediately after preparation. wikipedia.org
Below is an interactive data table summarizing the solubility of relevant compounds, which is critical for designing a recrystallization process.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| This compound | Water | 20 | Soluble |
| This compound | Dilute Aqueous Alcohol | Room Temperature | Soluble wikipedia.org |
| This compound | Strong Alcohol | Room Temperature | Insoluble wikipedia.org |
| Ammonium Chloride | Water | 20 | 37.2 |
| Ammonium Perchlorate (B79767) | Water | 20 | 20.85 wikipedia.org |
| Sodium Chlorate | Water | 20 | 95.9 |
| Sodium Chloride | Water | 20 | 36.0 |
Advanced Studies on Thermal Decomposition Mechanisms and Kinetics of Ammonium Chlorate
Regimes of Thermal Decomposition
The thermal decomposition of ammonium (B1175870) chlorate (B79027) is characterized by distinct behaviors at different temperature ranges. These are broadly categorized as low-temperature and high-temperature decomposition regimes.
Investigation of Low-Temperature Decomposition Phenomena
At temperatures below approximately 300°C, ammonium chlorate undergoes a complex, incomplete decomposition process. osti.gov This low-temperature decomposition (LTD) is characterized by autocatalytic behavior, where the reaction products accelerate the decomposition rate. saudijournals.com A key feature of this regime is partial mass loss, with only about 30% of the material decomposing, leaving behind a porous solid residue. osti.govdtic.mil This process is influenced by physical factors such as particle size and crystal defects. osti.gov The initial step in low-temperature decomposition is widely considered to be a proton transfer from the ammonium cation (NH₄⁺) to the perchlorate (B79767) anion (ClO₄⁻), forming ammonia (B1221849) (NH₃) and perchloric acid (HClO₄). sioc-journal.cnacs.org These products can then be adsorbed on the surface of the ammonium perchlorate, preventing further decomposition. mdpi.com The presence of ammonia vapor has been shown to inhibit the decomposition, supporting the proton transfer mechanism. osti.govdtic.mil
| Parameter | Observation | Source(s) |
| Temperature Range | < 300°C | osti.gov |
| Decomposition Extent | Incomplete (~30% mass loss) | osti.govdtic.mil |
| Key Characteristic | Autocatalytic | saudijournals.com |
| Initial Step | Proton transfer (NH₄⁺ to ClO₄⁻) | sioc-journal.cnacs.org |
| Influencing Factors | Particle size, crystal defects | osti.gov |
| Gaseous Products | NH₃, HClO₄, N₂O, Cl₂, O₂, H₂O, HCl, ClO₂ | dtic.milescholarship.org |
| Residue | Porous solid | osti.gov |
Characterization of High-Temperature Decomposition Pathways
Above approximately 350°C to 400°C, this compound enters a high-temperature decomposition (HTD) regime. saudijournals.comdtic.mil Unlike the low-temperature process, the high-temperature reaction proceeds to completion and is not autocatalytic. dtic.mildtic.mil This stage is believed to involve the gaseous dissociation products, ammonia (NH₃) and perchloric acid (HClO₄). dtic.mil The decomposition becomes much more rapid, and at around 450°C, deflagration or rapid combustion can occur. dtic.mil The primary products of complete decomposition include nitrogen (N₂), chlorine (Cl₂), oxygen (O₂), and water (H₂O). dtic.mil
| Parameter | Observation | Source(s) |
| Temperature Range | > 350°C - 400°C | saudijournals.comdtic.mil |
| Decomposition Extent | Complete | dtic.mildtic.mil |
| Key Characteristic | Not autocatalytic, rapid | dtic.mildtic.mil |
| Primary Reactants | Gaseous NH₃ and HClO₄ | dtic.mil |
| Final Products | N₂, Cl₂, O₂, H₂O | dtic.mil |
| High-Temperature Event | Deflagration (~450°C) | dtic.mil |
Mechanistic Elucidation of Decomposition Reactions
Understanding the fundamental chemical reactions and molecular interactions that drive the decomposition of this compound is a key area of research.
Detailed Examination of Proton Transfer Hypotheses in the Condensed Phase
The proton transfer from the ammonium ion to the perchlorate ion to form ammonia and perchloric acid is a cornerstone of most decomposition theories. sioc-journal.cnacs.org This initial step is thought to occur at defect sites within the crystal lattice, such as dislocations. acs.orgcam.ac.uk The resulting ammonia and perchloric acid molecules can then either recombine or diffuse apart on the crystal surface before desorbing into the gas phase. dtic.mil The rate of decomposition in deuterated samples (ND₄ClO₄) is slower than in non-deuterated samples, which provides strong evidence for the proton transfer mechanism being a rate-determining step. cam.ac.uk
| Hypothesis | Evidence | Source(s) |
| Initial Step | Proton transfer from NH₄⁺ to ClO₄⁻ | sioc-journal.cnacs.org |
| Location of Transfer | Crystal defect sites (dislocations) | acs.orgcam.ac.uk |
| Subsequent Steps | Diffusion and desorption of NH₃ and HClO₄ | dtic.mil |
| Supporting Evidence | Slower decomposition of deuterated samples | cam.ac.uk |
| Inhibition | Presence of ammonia gas suppresses decomposition | osti.govdtic.mil |
| Interaction Type | Role in Decomposition | Source(s) |
| Hydrogen Bonding | Stabilizes the initial crystal structure | researchgate.net |
| Proton Transfer | Initiates the decomposition by forming reactive NH₃ and HClO₄ | sioc-journal.cnacs.org |
| Homolytic Bond Cleavage | Cleavage of Cl-OH in HClO₄ generates reactive radicals (•OH, •ClO₃) | sioc-journal.cn |
| Radical Reactions | Reactions of radicals with NH₃ propagate the decomposition | sioc-journal.cn |
| Electrostatic Interactions | Influence intermolecular reactivity and crystal packing | rsc.org |
Quantitative Kinetic Modeling of Decomposition
| Modeling Approach | Key Findings/Parameters | Source(s) |
| Condensed-Phase Combustion Model | Estimated rate constant: k = 3.3×10¹¹×ехр(-23700/RT) | researchgate.neticm.edu.pl |
| Molecular Dynamics with Neural Networks | Development of detailed reaction networks from atomic simulations | acs.orgchemrxiv.org |
| Decoupling Pyrolysis and Oxidation | Allows for separate analysis of solid-phase and gas-phase kinetics | chemrxiv.org |
| Isoconversional Methods | Used to determine kinetic parameters from thermogravimetric data without assuming a reaction model | bu.edu.eg |
Application of Solid-State Kinetic Models (e.g., Avrami-Erofeyev Equation)
The decomposition of solid materials like this compound does not occur uniformly throughout the substance. Instead, it initiates at specific points, or nuclei, and progresses outwards. The Avrami-Erofeyev equation is a key solid-state kinetic model used to describe such processes, which are characterized by nucleation and the subsequent growth of these nuclei. univer.kharkov.uauiowa.edu This model, along with others, helps to mathematically describe the rate at which the decomposition reaction proceeds.
The general form of the Avrami-Erofeyev equation is: [-ln(1-α)]^(1/n) = kt where:
α is the fraction of material decomposed
k is the rate constant
t is time
n is a constant related to the geometry of nucleus growth
Pressure versus time data for the decomposition of irradiated orthorhombic ammonium perchlorate can be described by the Avrami-Erofeyev equation. aip.org Analysis of the decomposition of this related compound shows that radiation can increase the rate at which potential decomposition sites become active. aip.org Studies on irradiated ammonium perchlorate crystals have successfully used an Avrami-Erofeyev kinetic analysis to determine rate constants for the decomposition process. aip.org This indicates that the model is well-suited for describing the complex topochemical (solid-state) reactions involved.
Determination and Interpretation of Apparent Activation Energies
The apparent activation energy (Ea) is a critical parameter derived from kinetic studies, representing the minimum energy required to initiate the decomposition reaction. For a complex, multi-step process like the thermal decomposition of a solid, the Ea is an "effective" value that reflects a combination of energies from various elementary steps, including nucleation, chemical reaction, and diffusion. utah.edu This value is not constant and can vary with the extent of the reaction and the experimental conditions. utah.edu
The activation energy for this compound decomposition has been estimated from a condensed-phase combustion model. icm.edu.pl For ammonium perchlorate, extensive studies have determined the activation energy under various conditions, such as with the addition of catalysts, which can significantly lower the energy barrier for decomposition. uvigo.esbu.edu.egd-nb.info For example, quantum chemical methods showed that aluminum (Al) atoms alter the decomposition mechanism of ammonium perchlorate, significantly decreasing the activation energy at high temperatures. nih.gov
| Compound | Condition | Activation Energy (kJ/mol) | Source |
|---|---|---|---|
| This compound | Calculated from combustion model | 99.2 | icm.edu.pl |
| Ammonium Perchlorate (AP) | Pure | 173.16 ± 1.95 | uvigo.es |
| AP with n-Al@ZIF-67 catalyst | Catalyzed | 125.3 ± 1.23 | uvigo.es |
| AP | Pure | 157.9 | d-nb.info |
| AP with nanothermite catalyst | Catalyzed | 71 | d-nb.info |
| AP with NiCoF-gl catalyst | Catalyzed (Low Temp. Stage) | 125.9 | bu.edu.eg |
| AP with NiCoF-gl catalyst | Catalyzed (High Temp. Stage) | 150.2 | bu.edu.eg |
Analysis of Temperature-Dependent Reaction Rate Constants
The rate at which this compound decomposes is highly dependent on temperature. This relationship is typically described by the Arrhenius equation, which links the reaction rate constant (k) to the absolute temperature (T) and the activation energy (Ea). The rate constant represents the proportionality between the reaction rate and the concentrations of the reactants.
For the decomposition of this compound, the rate constant has been described by the equation: k = 3.3×10¹¹ × exp(-23700/RT), where R is the universal gas constant. icm.edu.pl This equation illustrates that the rate constant, and therefore the decomposition rate, increases exponentially with temperature. icm.edu.pl Studies have shown that the decomposition rate of this compound is nearly three orders of magnitude greater than that of the leading reaction in ammonium perchlorate combustion. icm.edu.pl Furthermore, investigations into the interaction between aluminum and ammonium perchlorate have involved calculating temperature-dependent rate constants for each basic reaction using transition state theory, finding that the rate constants increase with temperature. nih.gov Under high temperature and pressure, aluminum can increase the high-temperature decomposition rate of ammonium perchlorate by up to 1-3 orders of magnitude. nih.gov
Influence of External and Internal Factors on Decomposition Dynamics
Impact of Acidic and Basic Additives on Reaction Rates
Additives can have a profound effect on the thermal stability and decomposition rate of ammonium salts. akjournals.com Depending on their chemical nature, additives can either accelerate (catalyze) or slow down (inhibit) the decomposition process. For the related compound ammonium perchlorate, a wide range of additives has been studied. Metal oxides, such as those of manganese, cobalt, copper, and nickel, are known to promote its complete decomposition at lower temperatures. akjournals.comdtic.mil For instance, manganese oxides are known to have a catalytic action. akjournals.com Conversely, certain compounds can act as inhibitors. Studies on ammonium perchlorate with burning rate inhibitors like oxamide (B166460) and ammonium sulfate (B86663) showed that these additives shifted the low-temperature decomposition to a higher temperature field, effectively inhibiting the initial stages of thermolysis. begellhouse.com
| Additive Type | Examples | Effect on Ammonium Perchlorate Decomposition | Source |
|---|---|---|---|
| Metal Oxides | Manganese Oxides (e.g., MnO₂), Cobalt Oxides, Copper Oxides | Catalytic; increases decomposition rate and lowers decomposition temperature. | akjournals.comdtic.mil |
| Metal Compounds | Iron, Nickel, and Chromium compounds | Promote complete decomposition at 270-280°C. | dtic.mil |
| Rare Earth Oxides | Gd₂O₃, Nd₂O₃, La₂O₃ | Catalytic; enhances decomposition. | akjournals.com |
| Organic Inhibitors | Oxamide, Ammonium Oxalate | Inhibitory; increases the activation energy in the low-temperature stage. | begellhouse.com |
| Inorganic Inhibitors | Ammonium Sulfate | Inhibitory; effective in both low and high-temperature decomposition stages. | begellhouse.com |
Effects of Concentration and Phase State on Decomposition Progression
The physical state of this compound plays a critical role in its decomposition. Research indicates that while a cold saturated aqueous solution appears stable, the presence of any solid phase leads to noticeable decomposition within days, which can become violent if the quantity of solid is significant. zenodo.org This highlights the importance of the condensed phase in the reaction mechanism. The leading reactions for the combustion of both this compound and ammonium nitrite (B80452) at low pressures are believed to occur in the condensed phase. icm.edu.plresearchgate.net
The crystal structure, or phase, is also a determining factor. The related compound, ammonium perchlorate, undergoes a well-documented orthorhombic to cubic phase transition at approximately 240°C. dtic.mil This change in crystal structure alters the decomposition behavior. dtic.mil It has been suggested that this phase transformation affects the speed at which reaction centers develop rather than the fundamental electronic processes responsible for decomposition. dtic.mil Electrical resistance measurements of ammonium perchlorate pellets at high pressure showed no discontinuities with temperature variations, suggesting no phase transformations occurred under those specific conditions. nasa.gov
Studies on the Influence of Material Ageing and Storage Conditions
Ageing is an irreversible process where a material undergoes slow chemical and physical changes over time due to environmental factors. researchgate.net For energetic materials like this compound, ageing can significantly impact performance and stability. During storage, materials can undergo slow degradation or oxidation reactions. researchgate.net For example, studies on ammonium dinitramide, another energetic oxidizer, show that it degrades to ammonium nitrate (B79036) during storage, which inhibits the early, low-temperature decomposition reactions. epa.gov
In a study on ammonium perchlorate mixed with a copper chromite catalyst, accelerated ageing was found to reduce the burning rate of the mixture. researchgate.net This change was attributed to chemical degradation and oxidation reactions occurring at the interface between the oxidizer and the catalyst during storage. researchgate.net The properties of additives can also change over time; for instance, graphene oxide, used as a catalyst, is metastable and can begin to decompose at relatively low temperatures, which would alter its catalytic effect over time. nih.gov Research on aged graphene oxide showed that its decomposition peak temperature and apparent activation energy both decreased after long-term storage. nih.gov These findings underscore that the age and storage history of this compound and any associated additives are critical variables that can alter its decomposition dynamics.
Identification and Quantification of Decomposition Products
The thermal decomposition of this compound is a complex process involving multiple reaction pathways that lead to a variety of gaseous and solid products. Detailed studies, though less numerous than for its perchlorate analogue, have utilized techniques such as mass spectrometry and infrared spectroscopy to identify the resultant species. Research indicates that the decomposition does not follow a single stoichiometric equation, but rather proceeds via at least two distinct processes, particularly in the temperature range of 75°C to 120°C. acs.org
Gaseous Phase Product Analysis (e.g., Nitrogen, Oxygen, Hydrogen Chloride, Chlorine)
Analysis of the gaseous phase reveals a mixture of products whose relative concentrations are dependent on the specific conditions of the decomposition. Two primary pathways for the evolution of gaseous products have been identified. acs.org
The first pathway involves the formation of ammonia (NH₃) and chlorine dioxide (ClO₂). The second, more dominant pathway, leads to the generation of stable gaseous molecules including nitrogen (N₂), chlorine (Cl₂), and water (H₂O). acs.org Early research also confirmed that the gaseous products consist mainly of nitrogen, with a smaller, variable amount of oxygen. zenodo.org The presence of hydrogen chloride (HCl) has also been noted in decomposition studies, although its formation as a primary product versus a result of secondary reactions is a point of discussion. zenodo.org For instance, when the salt decomposes in the presence of its mother liquor, a significant amount of chloride is found, which is thought to result from the interaction between chlorine and water. zenodo.org
The major gaseous products identified through various analytical methods are summarized below.
| Gaseous Product | Chemical Formula | Method of Identification | Associated Decomposition Pathway |
| Nitrogen | N₂ | Mass Spectrometry | Major pathway |
| Chlorine | Cl₂ | Mass Spectrometry | Major pathway |
| Oxygen | O₂ | Mass Spectrometry | Minor component of major pathway |
| Water | H₂O | Infrared Spectroscopy | Major pathway |
| Ammonia | NH₃ | Mass Spectrometry, Infrared Spectroscopy | Secondary pathway |
| Chlorine Dioxide | ClO₂ | Mass Spectrometry, Infrared Spectroscopy | Secondary pathway |
| Hydrogen Chloride | HCl | - | Noted in decomposition studies |
This table presents the identified gaseous products from the thermal decomposition of this compound based on available research findings. acs.orgzenodo.org
Solid Residue Compositional Analysis (e.g., Ammonium Nitrate Formation)
A significant finding in the study of this compound's thermal decomposition is the formation of a solid residue. Compositional analysis has confirmed this residue to be primarily ammonium nitrate (NH₄NO₃). acs.orgzenodo.org
The formation of ammonium nitrate is associated with the main decomposition pathway that also produces nitrogen, chlorine, and water. acs.org Studies have shown that after the decomposition process, the solid residue consists of pure ammonium nitrate, with no trace of chloride, indicating a complete chemical transformation of the parent compound under certain conditions. zenodo.org The amount of ammonium nitrate formed can be substantial, with one study reporting it to be about 30% of the original weight of the this compound. zenodo.org The identification of ammonium nitrate has been confirmed through infrared spectroscopy. acs.org
| Solid Residue | Chemical Formula | Method of Identification | Notes |
| Ammonium Nitrate | NH₄NO₃ | Infrared Spectroscopy, Chemical Analysis | Identified as the principal solid product of decomposition. acs.orgzenodo.org |
This table details the composition of the solid residue identified after the thermal decomposition of this compound.
Combustion Science and Energetic Performance of Ammonium Chlorate
Theoretical Frameworks for Condensed-Phase Combustion
The combustion of ammonium (B1175870) chlorate (B79027), like several other onium salts, is effectively described by theoretical frameworks centered on condensed-phase reactions, often referred to as the c-phase combustion model. researchgate.net This model posits that the critical, rate-determining reactions that govern the combustion process occur within the solid or liquid phase at the material's surface, rather than in the gas phase above it. icm.edu.plresearchgate.net Analysis of the temperature sensitivity of the burning rate provides strong evidence for this condensed-phase mechanism. researchgate.net The dependence of the burning rate (rb) on the initial temperature (T0) for a condensed-phase model is typically described by an expression where the rate is inversely proportional to the difference between the surface temperature and the initial temperature, a relationship that aligns well with experimental data for ammonium chlorate. researchgate.net This indicates that the processes within the heated condensed layer, leading up to and at the burning surface, are paramount to sustaining deflagration.
In the condensed-phase model for this compound combustion, the surface reactions are intrinsically linked to the thermal decomposition of the salt. icm.edu.pl The energy release that drives the combustion wave is controlled by the exothermic decomposition that takes place at the surface temperature. icm.edu.plresearchgate.net The modeling approach involves calculating the kinetics of this decomposition. For this compound, the leading reaction in the combustion process, particularly at lower pressures, is its decomposition in the condensed phase. icm.edu.plresearchgate.net The heat generated by this surface decomposition is the primary source of energy fed back into the solid material, heating it to the temperature required to sustain the reaction, thus propagating the combustion wave. dtic.mil The rate constants for this decomposition can be calculated from experimental burning rate data and surface temperature measurements, fitting them into the condensed-phase combustion model. icm.edu.plresearchgate.net
Experimental Determination and Theoretical Prediction of Burning Rates
The burning rate of this compound has been determined experimentally across a wide range of pressures. Pressed samples of this compound are capable of sustained combustion at atmospheric pressure. icm.edu.pl In the pressure range of 0.4 to 40 MPa, the experimentally determined burning rate (rb) can be described by the following power-law equation:
rb = 12.96 P0.6 researchgate.neticm.edu.pl
Where rb is the burning rate in mm/s and P is the pressure in MPa. Burning rates measured at atmospheric pressure have been observed to be lower than what this general relationship would predict, a deviation likely caused by increased heat losses at low pressures. icm.edu.pl Theoretical predictions of the burning rate are derived from the condensed-phase model, which links the rate to the decomposition kinetics at the surface temperature. icm.edu.plresearchgate.net By using an experimental surface temperature of 584 K, the kinetics of the leading decomposition reaction can be calculated, allowing for theoretical prediction of the burning rate that aligns well with experimental findings. researchgate.netresearchgate.net
| Pressure (MPa) | Burning Rate Equation | Applicable Pressure Range (MPa) | Reference |
|---|---|---|---|
| P | rb = 12.96 P0.6 | 0.4 - 40 | researchgate.neticm.edu.pl |
Comparative Studies of Combustion Characteristics with Analogous Ammonium Oxidizers (e.g., Ammonium Perchlorate (B79767), Ammonium Nitrate)
Comparative studies reveal that this compound possesses a significantly higher burning rate than its more commonly used analogue, ammonium perchlorate (AP). researchgate.neticm.edu.pl This is despite both compounds having similar combustion mechanisms governed by condensed-phase reactions. icm.edu.pl The superior burning rate of this compound is attributed to two primary factors: the higher oxidizing potential of its chloric acid component compared to the perchloric acid in AP, and its considerably lower thermal stability. icm.edu.pl For instance, the ignition point of this compound is reported to be as low as 70-130°C, whereas that of ammonium perchlorate is much higher, around 350°C. icm.edu.pl
This compound also burns faster than ammonium nitrate (B79036) (AN). researchgate.net Uncatalyzed ammonium nitrate is often unable to sustain combustion on its own, whereas this compound can burn steadily even at atmospheric pressure. icm.edu.plresearchgate.net By analogy, ammonium nitrite (B80452), which has a higher oxidizing potential than ammonium nitrate, also exhibits a much faster burning rate than AN, further supporting the idea that the reactivity of the oxidizing anion plays a crucial role in the combustion performance of these ammonium salts. icm.edu.plresearchgate.net
| Compound | Typical Burning Rate Characteristics | Ignition Temperature (°C) | Key Combustion Features | Reference |
|---|---|---|---|---|
| This compound (NH₄ClO₃) | Burns much faster than AP; rb = 12.96 P0.6 (at 0.4-40 MPa) | ~70-130 | Sustained combustion at atmospheric pressure; rate governed by c-phase decomposition. | researchgate.neticm.edu.pl |
| Ammonium Perchlorate (NH₄ClO₄) | Slower than NH₄ClO₃; cannot sustain flame below 2 MPa (pure crystals). | ~350 | Widely studied; combustion is complex and also governed by c-phase reactions. | icm.edu.plwikipedia.org |
| Ammonium Nitrate (NH₄NO₃) | Very slow; uncatalyzed form will not burn readily. | - | Combustion performance is generally poor compared to chlorate and perchlorate salts. | icm.edu.plresearchgate.netacs.org |
Influence of Decomposition Kinetics on Surface Temperature and Burning Rate
The kinetics of thermal decomposition are a determining factor for both the surface temperature and the burning rate of this compound. icm.edu.plresearchgate.net Within the condensed-phase combustion model, the burning rate is directly determined by the rate of decomposition occurring at the surface temperature. icm.edu.pl A faster decomposition rate leads to a higher burning rate.
A critical finding is that the decomposition rate of this compound is almost three orders of magnitude greater than the rate of the leading reaction in ammonium perchlorate combustion. icm.edu.pl This vast difference in decomposition kinetics is the primary reason why this compound burns much faster than ammonium perchlorate, even though this compound has a lower surface temperature during combustion (584 K for NH₄ClO₃ vs. higher values for AP). researchgate.netaiaa.org The lower thermal stability of this compound translates to faster decomposition at a given temperature, which in turn drives a higher regression rate of the surface. The surface temperature itself is established as the temperature at which the decomposition reaction becomes rapid enough to sustain the combustion wave. icm.edu.pl Therefore, the interplay between decomposition kinetics and surface temperature is central to the energetic performance of this compound. icm.edu.plresearchgate.net
Advanced Spectroscopic Characterization and Analytical Differentiation of Ammonium Chlorate
Raman Spectroscopy for Vibrational Mode Analysis and Identification
Raman spectroscopy is a powerful technique for identifying ammonium (B1175870) chlorate (B79027), as both the ammonium and chlorate ions are Raman-active. The resulting spectrum is a composite of the vibrational modes of these two polyatomic ions, with the crystalline environment influencing the precise frequency and bandwidth of the observed peaks.
The primary Raman signatures for ammonium chlorate are derived from the fundamental vibrations of the tetrahedral NH₄⁺ ion and the pyramidal ClO₃⁻ ion. The most intense and characteristic peak for the chlorate ion is its symmetric stretching mode (ν₁), which appears strongly in the 930-940 cm⁻¹ region. researchgate.net For the ammonium ion, the symmetric stretching mode (ν₁) is observed as a strong, sharp peak typically above 3100 cm⁻¹. spectroscopyonline.com The presence of bands from both ions confirms the identity of the salt. researchgate.net
Detailed analysis of the Raman spectrum can reveal information about the crystal structure and ionic interactions. Effects such as site symmetry splitting and correlation field splitting can lead to the appearance of multiple components for a single vibrational mode, offering insights into the local environment of the ions within the crystal lattice.
Table 1: Expected Raman Vibrational Modes for this compound (NH₄ClO₃) Note: The precise wavenumbers for NH₄ClO₃ are not widely published due to its instability. The values below are based on data from analogous ammonium and chlorate salts.
| Vibrational Mode | Ion | Approximate Wavenumber (cm⁻¹) | Description |
| ν₁ (A₁) | ClO₃⁻ | 930 - 940 | Symmetric Stretch (very strong) |
| ν₂ (A₁) | ClO₃⁻ | ~610 - 625 | Symmetric Bend (weak) |
| ν₃ (E) | ClO₃⁻ | ~960 - 980 | Asymmetric Stretch (medium) |
| ν₄ (E) | ClO₃⁻ | ~480 | Asymmetric Bend (medium) |
| ν₁ (A₁) | NH₄⁺ | ~3130 | Symmetric Stretch (strong) |
| ν₂ (E) | NH₄⁺ | ~1680 | Symmetric Bend (weak) |
| ν₃ (F₂) | NH₄⁺ | ~3225 | Asymmetric Stretch (medium) |
| ν₄ (F₂) | NH₄⁺ | ~1430 | Asymmetric Bend (medium) |
Data sourced from studies on related chlorate and ammonium compounds. researchgate.netspectroscopyonline.commdpi.com
Infrared Spectroscopy for Vibrational Fingerprint Analysis and Mechanistic Probes
Infrared (IR) spectroscopy provides a complementary vibrational fingerprint of this compound. While some modes are active in both Raman and IR, their relative intensities often differ, providing a more complete picture of the compound's structure. capes.gov.br For this compound, the IR spectrum is typically dominated by the strong absorptions of the ammonium ion's asymmetric stretching and bending modes.
The N-H asymmetric stretching (ν₃) and bending (ν₄) vibrations of the NH₄⁺ ion result in prominent, broad absorption bands around 3124-3300 cm⁻¹ and 1400-1440 cm⁻¹, respectively. walshmedicalmedia.comcdnsciencepub.com The positions and shapes of these bands are particularly sensitive to the strength of hydrogen bonding between the ammonium cation and the chlorate anion. researchgate.net This sensitivity makes IR spectroscopy a valuable probe for studying mechanistic pathways, such as thermal decomposition, where changes in hydrogen bonding and ionic interactions precede chemical transformation. usra.edu
The chlorate anion's asymmetric stretch (ν₃) typically appears as a strong band in the 960-980 cm⁻¹ region, while the symmetric stretch (ν₁) is much weaker or forbidden in the IR spectrum, in contrast to its high intensity in the Raman spectrum. researchgate.net
Table 2: Expected Infrared Vibrational Modes for this compound (NH₄ClO₃) Note: Values are based on data from analogous ammonium and chlorate salts due to the scarcity of direct experimental data for NH₄ClO₃.
| Vibrational Mode | Ion | Approximate Wavenumber (cm⁻¹) | Description |
| ν₁ (A₁) | ClO₃⁻ | ~930 - 940 | Symmetric Stretch (very weak/inactive) |
| ν₂ (A₁) | ClO₃⁻ | ~610 - 625 | Symmetric Bend (medium) |
| ν₃ (E) | ClO₃⁻ | ~960 - 980 | Asymmetric Stretch (strong) |
| ν₄ (E) | ClO₃⁻ | ~480 | Asymmetric Bend (medium) |
| ν₃ (F₂) | NH₄⁺ | ~3124 - 3300 | Asymmetric Stretch (very strong, broad) |
| ν₄ (F₂) | NH₄⁺ | ~1400 - 1440 | Asymmetric Bend (very strong) |
| Combination Bands | NH₄⁺ | ~2800 - 3100 | e.g., 2ν₄, ν₂ + ν₄ |
Data sourced from studies on related chlorate and ammonium compounds. walshmedicalmedia.comcdnsciencepub.comresearchgate.net
Spectroscopic Differentiation Methodologies for this compound from Related Ionic Compounds
A critical application of vibrational spectroscopy is the unambiguous differentiation of this compound from other oxidizer salts, such as ammonium perchlorate (B79767) (NH₄ClO₄) and ammonium nitrate (B79036) (NH₄NO₃), which may be found in similar contexts. researchgate.netnih.gov The differentiation relies on identifying the unique spectral fingerprint of the anion, as the ammonium cation bands will be common to all three compounds.
This compound vs. Ammonium Perchlorate: The primary symmetric stretching mode (ν₁) of the chlorate ion (ClO₃⁻) at ~935 cm⁻¹ is very close in frequency to the corresponding mode in the perchlorate ion (ClO₄⁻) at ~937-942 cm⁻¹. researchgate.netspectroscopyonline.com However, the perchlorate ion has a distinctly different geometry (tetrahedral) and thus a different set of vibrational modes. Differentiation is achieved by observing the other bands:
Raman: Ammonium perchlorate exhibits a medium-intensity asymmetric bending mode (ν₄) around 630 cm⁻¹ and asymmetric stretching modes (ν₃) between 1070-1135 cm⁻¹. aip.org These are absent in the chlorate spectrum, which instead has its own characteristic bending and stretching modes at different frequencies. researchgate.net
Infrared: The IR spectrum of perchlorate is dominated by a very strong and broad ν₃ band above 1000 cm⁻¹, which is a clear distinguishing feature from the chlorate anion. researchgate.net
This compound vs. Ammonium Nitrate: This differentiation is more straightforward. The nitrate ion (NO₃⁻) has a planar triangular structure and its vibrational frequencies are markedly different from the chlorate ion.
The most intense Raman peak for the nitrate ion (ν₁ symmetric stretch) is found around 1044 cm⁻¹. spectroscopyonline.com This is well-separated from the ~935 cm⁻¹ peak of the chlorate ion.
In the IR spectrum, the nitrate ion shows a very strong asymmetric stretch (ν₃) in the 1350-1410 cm⁻¹ range, which overlaps with the ammonium ν₄ band but is distinct from the chlorate anion's bands. cdnsciencepub.comtandfonline.com
By systematically comparing the anion fingerprint regions in either Raman or IR spectra, a clear and reliable identification of this compound can be made. researchgate.netnih.gov
Table 3: Comparative Vibrational Frequencies (cm⁻¹) for Differentiation of Ammonium Salts
| Vibrational Mode | This compound (NH₄ClO₃) (Expected) | Ammonium Perchlorate (NH₄ClO₄) | Ammonium Nitrate (NH₄NO₃) |
| Anion ν₁ (Raman) | ~935 (Strong) | ~937 (Strong) | ~1044 (Strong) |
| Anion ν₂ | ~615 (Raman, weak) | ~463 (Raman, medium) | ~831 (IR, medium) |
| Anion ν₃ | ~970 (IR/Raman, strong) | ~1100 (IR/Raman, strong) | ~1380 (IR/Raman, strong) |
| Anion ν₄ | ~480 (IR/Raman, medium) | ~630 (IR/Raman, medium) | ~716 (IR, medium) |
| Cation ν₃/ν₄ (IR) | Present | Present | Present |
Data compiled from multiple spectroscopic studies. researchgate.netspectroscopyonline.comcdnsciencepub.comaip.orgtandfonline.com
Future Research Directions and Advanced Methodological Applications
Development of Real-Time, In Situ Characterization Techniques for Rapid Decomposition Processes
The extremely rapid and often violent decomposition of ammonium (B1175870) chlorate (B79027) necessitates characterization techniques capable of capturing chemical and physical changes on very short timescales. The adaptation of methods developed for other energetic materials is a promising avenue.
Detailed Research Findings: Techniques combining rapid heating with simultaneous analysis have proven effective for other unstable compounds. For instance, Confined Rapid Thermolysis coupled with Fourier Transform Infrared Spectroscopy (FTIR) allows for the study of decomposition at heating rates exceeding 1500 K/s, providing real-time data on the evolution of gaseous products from milligram-sized samples osti.gov. This approach has been successfully applied to materials like HMX, RDX, and hydroxylammonium nitrate (B79036) (HAN) osti.gov.
For shock-induced decomposition, time-resolved Raman scattering has been used to observe chemical changes in ammonium perchlorate (B79767) (AP) single crystals under shock loading, identifying the decay of spectral intensity as an indicator of chemical decomposition and suggesting proton transfer as the initial step nih.gov. Furthermore, the combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), FTIR, and Mass Spectrometry (MS) provides a comprehensive profile of the decomposition process, identifying solid-state transitions and gaseous products simultaneously nih.govepa.gov. These multi-technique platforms can elucidate complex reaction pathways during thermal decomposition nih.gov.
Future research on ammonium chlorate could involve developing micro-scale setups where minuscule quantities of the compound are synthesized and decomposed in situ within the analytical instrument. This would mitigate the hazards associated with handling larger quantities while allowing for the direct observation of its decomposition pathways.
Table 1: Potential In Situ Characterization Techniques for this compound Decomposition
| Technique | Information Obtained | Timescale | Relevance for this compound |
| Confined Rapid Thermolysis-FTIR/MS | Identification and quantification of gaseous decomposition products (e.g., N₂O, HCl, H₂O) | Milliseconds to seconds | Ideal for studying fast, thermally induced decomposition pathways with very small sample sizes. |
| Time-Resolved Raman Spectroscopy | Real-time changes in vibrational modes, indicating bond breaking and formation | Microseconds to milliseconds | Suitable for probing the initial chemical steps of decomposition under thermal or shock initiation. |
| High-Speed DSC/TGA | Thermodynamic data (enthalpy) and mass loss at high heating rates | Seconds to minutes | Can provide kinetic parameters for the decomposition reaction under controlled, rapid heating conditions. |
| TG-DSC-FTIR-MS Coupled Analysis | Comprehensive data linking thermal events, mass loss, and evolved gas identity | Seconds to minutes | Provides a complete picture of the decomposition process, correlating solid- and gas-phase events. nih.govepa.gov |
Application of Advanced Computational Chemistry for Predicting Reactivity and Stability
Given the hazards of experimental work, computational chemistry offers a powerful and safe alternative for investigating the fundamental properties of this compound. Ab initio and density functional theory (DFT) methods can provide deep insights into its electronic structure, stability, and decomposition mechanisms.
Detailed Research Findings: DFT has become a robust tool for studying the structures, energetic properties, thermal stabilities, and impact sensitivities of energetic materials acs.orgrsc.org. For instance, DFT calculations have been used to explore decomposition pathways of ammonium perchlorate on catalytic surfaces, identifying reaction intermediates and calculating activation energies for various steps, such as the initial proton transfer from the ammonium cation to the perchlorate anion mdpi.comresearchgate.net. The calculated energy barrier for decomposition can be correlated with the material's sensitivity ucl.ac.uk.
Molecular Dynamics (MD) simulations, using force fields like ReaxFF, can model the complex, large-scale chemical reactions that occur during decomposition, providing atomistic insights into the formation of intermediate and final products ucl.ac.uk. Such simulations have been instrumental in understanding how factors like crystal morphology influence the sensitivity of materials like AP nih.gov. Furthermore, fully ab initio approaches are being developed to predict the impact sensitivity of energetic materials by modeling vibrational energy transfer and multi-phonon up-pumping mechanisms, which can lead to bond rupture researchgate.net.
For this compound, these computational approaches could be used to:
Calculate the lattice energy and predict the crystal structure.
Model the initial decomposition step, likely a proton transfer, and determine its activation energy.
Simulate the subsequent decomposition cascade to identify reaction intermediates and final products.
Predict sensitivity to stimuli like impact and friction by analyzing vibrational modes and bond dissociation energies.
Theoretically screen for potential dopants or co-formers that might enhance the stability of the crystal lattice.
Table 2: Computational Chemistry Methods for this compound Research
| Method | Predicted Properties | Significance for this compound |
| Density Functional Theory (DFT) | Heats of formation, reaction energies, activation barriers, electronic structure, vibrational frequencies. acs.orgacs.org | Predicts intrinsic stability, decomposition pathways, and sensitivity, guiding experimental efforts safely. |
| Ab Initio Molecular Dynamics (AIMD) | Real-time simulation of chemical reactions at the atomic level. | Elucidates complex, multi-step decomposition mechanisms from first principles without experimental input. |
| ReaxFF Molecular Dynamics | Large-scale simulation of decomposition, including product formation and energy release. | Bridges the gap between quantum chemical calculations and macroscopic behavior, modeling thousands of atoms. |
| Crystal Structure Prediction (CSP) | Predicts stable crystalline polymorphs from the molecular structure alone. chemrxiv.org | Essential for understanding the solid-state properties of a material that is too unstable to crystallize and analyze conventionally. |
Innovative Approaches for Gram-Scale Explosivity Assessment of Highly Unstable Compounds
The extreme sensitivity of this compound makes traditional large-scale explosive testing impossible. Therefore, future research must rely on innovative small-scale and micro-scale methods that can safely characterize its explosive properties using gram or sub-gram quantities.
Detailed Research Findings: A suite of small-scale sensitivity tests is routinely used for newly synthesized energetic materials. These include drop-hammer tests for impact sensitivity and friction apparatus tests (e.g., BAM) to assess sensitivity to mechanical stimuli, often using only milligram quantities of material per trial osti.govosti.govunt.edu. For thermal hazards, microcalorimetry is an exceptionally sensitive technique that can measure the heat flow from decomposition reactions at temperatures close to ambient conditions, allowing for the study of long-term stability and compatibility with other materials using very small samples tainstruments.com. Micro-reaction calorimeters can provide data on reaction kinetics and heat capacity with sample sizes under 2 ml directindustry.com.
To characterize explosive output, laboratory-scale blast tests using gram-range charges can be performed in controlled environments like detonation chambers ozm.cznmt.edu. High-speed imaging and pressure sensors are used to measure blast wave parameters, which can then be related to explosive performance through scaling laws nmt.edu. These small-scale tests provide critical data for hazard assessment while minimizing risk ozm.cz.
For a compound like this compound, a multi-step assessment protocol would be necessary:
Initial screening using microcalorimetry to determine the onset of thermal decomposition.
Standardized small-scale impact, friction, and electrostatic discharge tests on milligram scales to quantify sensitivity.
If deemed feasible, gram-scale tests in a detonation chamber to measure blast parameters.
Table 3: Small-Scale Explosivity Assessment Techniques
| Test Method | Property Measured | Typical Sample Size | Application for this compound |
| Drop-Hammer Impact Test | Sensitivity to impact energy. osti.govunt.edu | 30-50 mg | Quantifies the minimum energy required for initiation by impact. |
| BAM Friction Test | Sensitivity to frictional stimuli. osti.govbibliotekanauki.pl | ~5 mg | Determines the likelihood of initiation from rubbing or shearing forces. |
| Microcalorimetry | Heat flow from decomposition, compatibility. tainstruments.comdtu.dkresearchgate.net | 1-100 mg | Assesses thermal stability near ambient temperatures and reactivity with other materials. |
| Small-Scale Blast Test | Overpressure, impulse, shock wave velocity. nmt.edunmt.edu | 0.1-10 g | Characterizes explosive power and performance in a controlled, safe setting. |
| Differential Scanning Calorimetry (DSC) | Onset temperature, enthalpy of decomposition. | 1-5 mg | Provides a rapid screening of thermal stability and energy release. researchgate.net |
Investigation of Microstructure and Defect Chemistry on Decomposition Kinetics
The decomposition of solid energetic materials often initiates at crystal defects. Therefore, understanding the relationship between the microstructure (e.g., crystal size, morphology) and defect chemistry (e.g., vacancies, dislocations, impurities) of this compound and its decomposition kinetics is crucial for controlling its stability.
Detailed Research Findings: For many energetic materials, it is well-established that defects such as vacancies, dislocations, cracks, and voids can act as "hot spots" where decomposition is initiated under thermal or mechanical stimuli researchgate.net. The molecules located at these defect sites often have higher potential energy and are more susceptible to reaction researchgate.net. For example, studies on sodium chlorate have shown that photoinduced decomposition involves the formation of defect surface phases rsc.org. Similarly, research on ammonium perchlorate has demonstrated that crystalline defects are well-correlated with the formation of subsurface pores where decomposition begins nih.gov.
The kinetics of decomposition can also be significantly altered by the presence of isomorphous impurities within the crystal lattice mdpi.com. Controlling the crystallization process can, in turn, control the density of defects, thereby influencing the material's sensitivity and decomposition rate.
Future research on this compound should focus on:
Developing controlled micro-crystallization techniques to produce very small, high-quality crystals.
Using advanced microscopy techniques (e.g., TEM, AFM) to characterize the microstructure of these micro-crystals.
Theoretically modeling how different types of point and line defects in the this compound lattice affect molecular stability and the energy barriers for decomposition.
Experimentally investigating the decomposition of individual micro-crystals with known defect characteristics to establish a direct link between microstructure and reactivity.
This line of inquiry could reveal pathways to potentially stabilize this compound, for instance, by identifying crystallization conditions that minimize critical defects or by introducing specific impurities that pin dislocations and inhibit the propagation of decomposition reactions.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling ammonium chlorate in laboratory settings?
- Methodological Answer:
- PPE Requirements: Wear nitrile gloves, tightly sealed goggles, and flame-resistant lab coats. Chlorates are strong oxidizers; avoid contact with organic materials to prevent combustion .
- Ventilation: Use fume hoods with ≥10 air changes/hour and local exhaust systems to minimize inhalation of dust or vapors .
- Storage: Store in airtight, non-reactive containers (e.g., glass or HDPE) away from heat, acids, and reducible substances (e.g., sugars, metals) .
- Emergency Measures: Equip labs with eyewash stations and safety showers. In case of spills, use non-sparking tools and inert absorbents (e.g., sand) .
Q. How can the purity of this compound be verified after synthesis?
- Methodological Answer:
- Titration: Use argentometric titration to quantify chloride ions (Cl⁻) as a proxy for chlorate purity. Validate with ion chromatography for ClO₃⁻ specificity .
- Spectroscopy: FTIR or Raman spectroscopy can identify characteristic Cl-O stretching bands (~950 cm⁻¹ for chlorates). Compare to NIST reference spectra if available .
- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (chlorates typically decompose at 300–400°C) to assess stability and impurities .
Advanced Research Questions
Q. What experimental strategies mitigate decomposition risks during thermal analysis of this compound?
- Methodological Answer:
- Controlled Atmosphere: Conduct TGA/DSC under inert gas (N₂ or Ar) to slow oxidative decomposition. Avoid O₂-rich environments, which accelerate exothermic reactions .
- Sample Preparation: Use finely ground samples (<100 µm) to ensure uniform heating and reduce localized hotspots.
- Contradictions in Data: Literature may report varying decomposition temperatures due to impurities (e.g., NH₄Cl residues) or moisture content. Pre-dry samples at 60°C for 24 hours to standardize results .
Q. How can conflicting solubility data for this compound in aqueous systems be resolved?
- Methodological Answer:
- Ionic Strength Adjustments: Use a Davies equation-based approach to correct for activity coefficients in concentrated solutions. Chlorate solubility increases with temperature but is suppressed by common ions (e.g., NH₄⁺) .
- Controlled Crystallization: Supersaturate solutions under isothermal conditions (e.g., 25°C) and monitor crystal growth kinetics via microscopy. Compare results to phase diagrams for NH₄ClO₃–H₂O systems, if available .
- Contradictions in Data: Discrepancies may arise from metastable polymorphs or incomplete dissolution. Use dynamic light scattering (DLS) to detect undissolved particulates .
Q. What analytical methods are optimal for detecting trace this compound in environmental samples?
- Methodological Answer:
- Ion Chromatography (IC): Employ a Dionex AS11-HC column with suppressed conductivity detection (LOD: ~0.1 ppm for ClO₃⁻). Validate with spiked recovery tests .
- Mass Spectrometry: Use LC-MS/MS with multiple reaction monitoring (MRM) for ClO₃⁻ (e.g., transition m/z 99 → 83) to distinguish from Cl⁻ and NO₃⁻ .
- Interference Management: Pre-treat samples with Ag⁺-impregnated cartridges to remove Cl⁻, which can obscure chlorate signals .
Methodological Challenges and Contradictions
- Synthesis Safety: this compound is not commercially viable due to instability; most studies synthesize it in situ via NH₄OH + HClO₃. However, this method risks explosive side reactions if temperature/pH are not tightly controlled .
- Stability vs. Reactivity: Conflicting reports on NH₄ClO₃’s shelf life highlight the need for humidity-controlled storage (<30% RH) and regular stability testing via DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
